
JC-171
概要
説明
JC-171 is a selective inhibitor of the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome. It has shown significant potential in inhibiting the release of interleukin-1β (IL-1β) from macrophages, making it a promising candidate for treating various inflammatory and autoimmune diseases .
準備方法
Synthetic Routes and Reaction Conditions
JC-171 is synthesized through a multi-step process involving the formation of key intermediates. The synthesis typically starts with the preparation of a hydroxysulfonamide analog, followed by several chemical transformations to introduce the desired functional groups. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using large-scale reactors, and ensuring stringent quality control measures. The compound is typically produced in solid form and stored under specific conditions to maintain its stability and efficacy .
化学反応の分析
Types of Reactions
JC-171 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced analogs.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .
科学的研究の応用
Therapeutic Potential in Multiple Sclerosis
JC-171 has shown promise in treating experimental autoimmune encephalomyelitis (EAE), a widely used model for multiple sclerosis. The compound's ability to delay disease onset and reduce severity highlights its potential as a therapeutic agent:
- Prophylactic and Therapeutic Efficacy : Administration of this compound before and after disease onset resulted in significant improvements in clinical scores and reduced inflammatory markers .
- Impact on Immune Response : Flow cytometry analyses revealed that this compound treatment led to decreased frequencies of pathogenic Th17 cells, which are known to contribute to the pathology of multiple sclerosis .
Broader Applications in Inflammatory Diseases
Beyond multiple sclerosis, the NLRP3 inflammasome is implicated in various inflammatory conditions, making this compound a candidate for broader therapeutic applications:
- Potential for Other Autoimmune Disorders : The selective inhibition of NLRP3 may extend to other inflammatory diseases such as rheumatoid arthritis and systemic lupus erythematosus .
- Cancer Research : Emerging studies suggest that targeting the NLRP3 inflammasome could also be beneficial in cancer therapy, where inflammation plays a significant role in tumor progression.
Table 1: Summary of In Vitro and In Vivo Studies on this compound
Table 2: Comparison of this compound with Other NLRP3 Inhibitors
Compound | Mechanism | IC50 (μM) | Notable Effects |
---|---|---|---|
This compound | NLRP3 Inhibition | 8.45 | Reduces IL-1β; effective in EAE |
MCC950 | NLRP3 Inhibition | 0.57 | Potent anti-inflammatory effects |
Bay 11–7082 | NLRP3 Inhibition | Variable | Broad anti-inflammatory properties |
作用機序
JC-171 exerts its effects by selectively inhibiting the NLRP3 inflammasome. The compound prevents the assembly of the inflammasome complex, thereby blocking the activation of caspase-1 and the subsequent release of pro-inflammatory cytokines such as interleukin-1β and interleukin-18. This inhibition reduces inflammation and mitigates disease progression in various inflammatory conditions .
類似化合物との比較
Similar Compounds
JC-21: The parent compound of JC-171, which also inhibits the NLRP3 inflammasome but with different potency and selectivity.
MCC950: Another well-known NLRP3 inflammasome inhibitor with a similar mechanism of action.
Uniqueness of this compound
This compound stands out due to its high selectivity and potency in inhibiting the NLRP3 inflammasome. It has shown superior efficacy in preclinical models of inflammatory diseases compared to other inhibitors. Additionally, the sulfonamide modifications in this compound enhance its stability and bioavailability, making it a promising candidate for further development .
生物活性
JC-171 is a novel compound recognized for its selective inhibition of the NLRP3 inflammasome, a critical component in the immune response linked to various inflammatory diseases, including multiple sclerosis (MS). This article delves into the biological activity of this compound, highlighting its mechanism of action, efficacy in preclinical models, and potential therapeutic applications.
This compound has been designed as a selective NLRP3 inflammasome inhibitor. The NLRP3 inflammasome plays a pivotal role in the activation of caspase-1 and the subsequent release of pro-inflammatory cytokines, particularly interleukin-1β (IL-1β). The compound's mechanism involves:
- Inhibition of IL-1β Release : this compound dose-dependently inhibits LPS/ATP-induced IL-1β release from J774A.1 macrophages with an IC50 value of 8.45 ± 1.56 μM .
- Interference with NLRP3/ASC Interaction : Immunoprecipitation studies indicate that this compound disrupts the interaction between NLRP3 and ASC, which is essential for inflammasome assembly .
- Selective Cytokine Modulation : While effectively inhibiting IL-1β production, this compound does not significantly affect the release of other cytokines such as TNF-α and IL-6, suggesting a targeted action on the NLRP3 pathway .
Experimental Autoimmune Encephalomyelitis (EAE) Model
This compound's efficacy was evaluated in the EAE mouse model, which mimics MS. Key findings include:
- Disease Progression : Treatment with this compound delayed disease onset and reduced severity in both prophylactic and therapeutic settings .
- Cytokine Profile : In EAE mice, serum levels of IL-1β were significantly reduced following this compound treatment, indicating its potential to modulate pathogenic immune responses associated with Th17 cell differentiation .
Case Studies and Research Findings
A series of studies have demonstrated the biological activity of this compound across various experimental setups:
Safety Profile
In toxicity assessments, this compound exhibited no significant cytotoxic effects on J774A.1 cells at concentrations up to 30 μM, indicating a favorable safety profile for further development as a therapeutic agent .
特性
CAS番号 |
2112809-98-8 |
---|---|
分子式 |
C16H17ClN2O5S |
分子量 |
384.83 |
IUPAC名 |
5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide |
InChI |
InChI=1S/C16H17ClN2O5S/c1-24-15-7-4-12(17)10-14(15)16(20)18-9-8-11-2-5-13(6-3-11)25(22,23)19-21/h2-7,10,19,21H,8-9H2,1H3,(H,18,20) |
InChIキー |
KQRQPMUPYDOTCA-UHFFFAOYSA-N |
SMILES |
O=C(NCCC1=CC=C(S(=O)(NO)=O)C=C1)C2=CC(Cl)=CC=C2OC |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
JC171; JC 171; JC-171 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。